molecular formula C2H5OK<br>C2H5KO B1592676 Potassium ethoxide CAS No. 917-58-8

Potassium ethoxide

Cat. No. B1592676
CAS RN: 917-58-8
M. Wt: 84.16 g/mol
InChI Key: RPDAUEIUDPHABB-UHFFFAOYSA-N
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Description

Potassium ethoxide is an alkoxide salt of potassium and ethanol, and is a colorless, water-soluble, and hygroscopic solid. It is commonly used as a base in organic synthesis, as a catalyst for various reactions, and as a reagent for the preparation of other potassium compounds. Potassium ethoxide is also used in the preparation of pharmaceuticals, cosmetics, and other organic compounds.

Scientific Research Applications

  • Catalysis in Chemical Reactions : Potassium ethoxide acts as a catalyst in chemical reactions. For example, it has been found effective in the elimination reaction of a sulfonate ester, enhancing the reactivity compared to potassium ethoxide alone (Pregel & Buncel, 1993).

  • Direct C–H Arylation of Unactivated Arenes : It has been used in the chemoselective direct C–H arylation of unactivated arenes with aryl iodides. This metal-free approach is significant for synthesizing biaryls (Liu, Liu, & Bi, 2015).

  • Synthesis of Potassium Niobate : Potassium ethoxide is instrumental in synthesizing potassium niobate from metal alkoxides, showing potential in developing materials with specific electrical properties (Amini & Sacks, 1991).

  • Preparation of Ferroelectric Films : It is used in the sol-gel processing of lead-free (Na,K)NbO3 ferroelectric films, demonstrating its role in fabricating materials with unique electrical properties (Lai & Li, 2007).

  • Electrochemical Applications : Research has explored the use of potassium ethoxide in the preparation of electrolyte-based batteries, indicating its potential in energy storage technologies (Mohamad, 2008).

properties

IUPAC Name

potassium;ethanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5O.K/c1-2-3;/h2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDAUEIUDPHABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5OK, C2H5KO
Record name potassium ethoxide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Potassium_ethoxide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10890530
Record name Potassium ethoxide
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Molecular Weight

84.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow powder with an odor like alcohol; [Alfa Aesar MSDS]
Record name Potassium ethoxide
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Product Name

Potassium ethoxide

CAS RN

917-58-8
Record name Ethanol, potassium salt (1:1)
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Record name Ethanol, potassium salt (1:1)
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Record name Potassium ethoxide
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Record name Potassium ethanolate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,470
Citations
IH Um, JS Kang, YH Shin, E Buncel - The Journal of Organic …, 2013 - ACS Publications
Pseudofirst-order rate constants (k obsd ) have been measured spectrophotometrically for the nucleophilic substitution reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates 4a…
Number of citations: 35 pubs.acs.org
K Mackenzie - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… Contrary to a previous report, 1 ,2,3,4,7,7-hexachlorobicyclo[Z,ZJ llhepta2,5-diene reacts with potassium ethoxide to give 1,2,4,7,7-pentachloro-3ethoxybicyclo[2,2,l]hepta-2,5-diene. …
Number of citations: 18 pubs.rsc.org
SI Kim, HJ Cho, IH Um - Bulletin of the Korean Chemical Society, 2014 - koreascience.kr
Pseudo-first-order rate constants ($ k_ {obsd} $) have been measured spectrophotometrically for the reactions of Y-substituted-phenyl benzoates (5a-j) with potassium ethoxide (EtOK) …
Number of citations: 4 koreascience.kr
MS Newman, FJ Evans Jr - Journal of the American Chemical …, 1954 - ACS Publications
Discussion.—The specificity seems to be es-sentially that of the well known periodate reaction. 3 Of compounds tested, tartaric acid, xylose, glucose, sucrose, mannitol, inositol, quinic …
Number of citations: 2 pubs.acs.org
A Dragulescu‐Andrasi, LZ Miller… - Angewandte Chemie …, 2016 - Wiley Online Library
… To this effect, we used a solution of potassium ethoxide (KOEt), which led to a remarkable activation of P red in less than 2 h (Figure 1 b). Using this method, the same mixture of soluble …
Number of citations: 43 onlinelibrary.wiley.com
R Destro, CM Gramaccioli… - … Section B: Structural …, 1968 - scripts.iucr.org
(IUCr) The crystal and molecular structure of the complexes of 2,4,6-trinitrophenetole with caesium or potassium ethoxide (Meisenheimer salts) Acta Crystallographica Section B …
Number of citations: 79 scripts.iucr.org
SI Kim, MY Kim, IH Um - Bulletin of the Korean Chemical Society, 2014 - koreascience.kr
A kinetic study on nucleophilic substitution reactions of 4-nitrophenyl X-substituted-benzoates (7a-i) with EtOK in anhydrous ethanol at $25.0 {\pm} 0.1^{\circ} C $ is reported. The plots of …
Number of citations: 2 koreascience.kr
HJ Im, J Lee, MY Kim, IH Um - Bulletin of the Korean Chemical …, 2014 - koreascience.kr
… rate constants ($ k_ {obsd} $) have been measured spectrophotometrically for the nucleophilic substitution reaction of Y-substituted-phenyl picolinates (7a-f) with potassium ethoxide (…
Number of citations: 1 koreascience.kr
W Yu, Z Jin - Tetrahedron letters, 2001 - Elsevier
A facile generation of enolates from silyl enol ethers by potassium ethoxide - ScienceDirect … A facile generation of enolates from silyl enol ethers by potassium ethoxide … We found …
Number of citations: 23 www.sciencedirect.com
JI Lee, JS Kang, LR Im, IH Um - Bulletin of the Korean Chemical …, 2010 - researchgate.net
A kinetic study on nucleophilic displacement reactions of 2-pyridyl X-substituted benzoates 1a-e with potassium ethoxide (EtOK) in anhydrous ethanol is reported. Plots of pseudo-first-…
Number of citations: 8 www.researchgate.net

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